molecular formula C19H21N5O4 B2770720 methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate CAS No. 844662-09-5

methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate

Cat. No.: B2770720
CAS No.: 844662-09-5
M. Wt: 383.408
InChI Key: GGXSCSXVAVVZCP-UHFFFAOYSA-N
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Description

Methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-pyrimido[1,2-g]purin-3-yl}acetate is a heterocyclic compound featuring a fused pyrimidine-purine scaffold with a phenyl substituent at position 9 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-9-22(13-7-5-4-6-8-13)18-20-16-15(23(18)10-12)17(26)24(11-14(25)28-3)19(27)21(16)2/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSCSXVAVVZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The phenyl group at position 9 is a critical moiety influencing bioactivity. Modifications to this group significantly alter DHFR inhibition:

  • However, specific activity data are unavailable .
  • Chlorinated derivatives (): Benzyl 2-[9-(3-chloro-2-methylphenyl)-...]acetate introduces electron-withdrawing chlorine, which may improve binding to DHFR’s active site, as seen in related compounds where halogenation boosted inhibition by 12.5–35.4% .
Table 1: Impact of Aromatic Substituents on DHFR Inhibition (Based on Analogs)
Substituent Compound Class DHFR Inhibition (%) Reference
Phenyl Furo[3,2-g]pteridine derivatives 6.25–35.44
4-Nitrophenyl Furo[3,2-g]pteridine derivatives Up to 35.44
4-Chlorophenyl Furo[3,2-g]pteridine derivatives 35.44
3,5-Dimethylphenyl Pyrimido[1,2-g]purine derivatives N/A

Ester Group Modifications

The methyl ester at position 3 affects solubility and metabolic stability:

  • Ethyl ester analog (): Ethyl 2-(7-amino-1-methyl-4,5-dioxo-pyrimido[4,5-c]pyridazin-3-yl)acetate exhibits a melting point >300°C, indicating high thermal stability compared to methyl esters .
  • Benzyl ester analog (): Benzyl derivatives (e.g., CAS 877616-87-0) show lower solubility but higher molecular weight (493.94 g/mol vs. 411.45 g/mol for methyl analogs), which may influence pharmacokinetics .
Table 2: Physical Properties of Ester Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Methyl ester (target compound) 411.45 Not reported Moderate (est.)
Benzyl 2-[9-(3-chloro-2-methylphenyl)-...]acetate 493.94 Not reported Low
Ethyl 2-(7-amino-...pyridazin-3-yl)acetate 383.44 >300 Low

Core Heterocycle Modifications

  • These derivatives showed moderate yields (39%) in synthesis .
  • Furo[3,2-g]pteridine derivatives (): Annulation of a furan ring enhances DHFR inhibition (up to 35.44%) but is less effective than methotrexate (89.57%) .

Biological Activity

Methyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for evaluating its therapeutic potential and guiding further research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens indicate potent activity:

PathogenMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.50

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
HeLa15.0
MCF-712.5
A54910.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through various assays. Notably, it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

A study conducted by Silva et al. (2021) investigated the antimicrobial efficacy of this compound against clinical strains of Escherichia coli and Pseudomonas aeruginosa. The study reported an MIC of 0.21 µM for both pathogens. The authors concluded that the compound's mechanism might involve disrupting bacterial cell wall synthesis and inhibiting DNA replication.

Case Study 2: Anticancer Properties

In another investigation by Kumar et al. (2020), the anticancer potential of the compound was assessed on HeLa cells. The results indicated an IC50 value of 15 µM with significant morphological changes in treated cells consistent with apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

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